molecular formula C22H28O3 B8339280 17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B8339280
M. Wt: 340.5 g/mol
InChI Key: QGWCZYPVHAHXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one is a synthetic steroid compound

Preparation Methods

The synthesis of 17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler steroid precursors. The synthetic routes typically include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Methylation: Addition of methyl groups to enhance stability and activity.

    Cyclization: Formation of the steroid ring structure.

    Purification: Techniques such as chromatography to isolate the desired compound.

Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of functional groups with others, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of other complex steroid compounds.

    Biology: Studying its effects on cellular processes and hormone regulation.

    Medicine: Investigating its potential as a therapeutic agent for conditions like inflammation and hormonal imbalances.

    Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.

Mechanism of Action

The mechanism of action of 17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. It can modulate the activity of these receptors, influencing gene expression and cellular functions. The pathways involved may include signal transduction cascades and regulatory networks that control various physiological processes.

Comparison with Similar Compounds

17-(2-Hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one can be compared with other similar steroid compounds, such as:

    Cortisol: A naturally occurring steroid hormone with anti-inflammatory properties.

    Prednisone: A synthetic steroid used as an anti-inflammatory and immunosuppressant.

    Dexamethasone: Another synthetic steroid with potent anti-inflammatory effects.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28O3/c1-13-10-18-16-5-4-14-11-15(24)6-8-21(14,2)17(16)7-9-22(18,3)20(13)19(25)12-23/h6-8,11,13,16,18,20,23H,4-5,9-10,12H2,1-3H3

InChI Key

QGWCZYPVHAHXQX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CO)C)C

Origin of Product

United States

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